molecular formula C17H12N2OS3 B11700922 (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11700922
M. Wt: 356.5 g/mol
InChI Key: KYHINKNLDQKZIC-PEZBUJJGSA-N
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Description

The compound (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a complex structure with multiple functional groups, including a benzothiazole ring, a thiazolidinone ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and benzothiazole compounds.

    Thiazolidinone derivatives: Known for their diverse biological activities.

    Benzothiazole compounds: Widely studied for their pharmacological properties.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2OS3

Molecular Weight

356.5 g/mol

IUPAC Name

(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2OS3/c1-18-12-9-5-6-10-13(12)22-16(18)14-15(20)19(17(21)23-14)11-7-3-2-4-8-11/h2-10H,1H3/b16-14-

InChI Key

KYHINKNLDQKZIC-PEZBUJJGSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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